Cas no 1217844-65-9 ((R)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride)

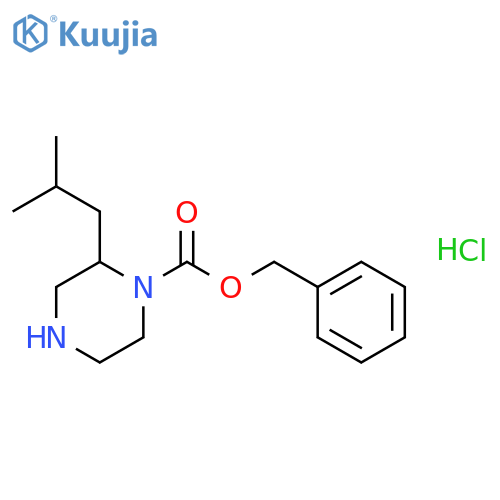

1217844-65-9 structure

商品名:(R)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride

CAS番号:1217844-65-9

MF:C16H25ClN2O2

メガワット:312.834903478622

MDL:MFCD11865395

CID:1036701

PubChem ID:45072595

(R)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride 化学的及び物理的性質

名前と識別子

-

- (R)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride

- benzyl (2R)-2-(2-methylpropyl)piperazine-1-carboxylate,hydrochloride

- (R)-Benzyl2-isobutylpiperazine-1-carboxylatehydrochloride

- (R)-1-N-CBZ-2-ISOBUTYLPIPERAZINE -HCl

- (R)-n-cbz-2-isobutylpiperazine HCl

- Benzyl (2R)-2-(2-methylpropyl)piperazine-1-carboxylate--hydrogen chloride (1/1)

- (R)-1-N-CBZ-2-ISOBUTYLPIPERAZINE hydrochloride

- AKOS015923343

- benzyl (2R)-2-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride

- DB-353577

- 1217844-65-9

- A891403

- DTXSID30662630

- (R)-1-N-cbz-2-isobutylpiperazine-hcl

- AKOS016013421

-

- MDL: MFCD11865395

- インチ: InChI=1S/C16H24N2O2.ClH/c1-13(2)10-15-11-17-8-9-18(15)16(19)20-12-14-6-4-3-5-7-14;/h3-7,13,15,17H,8-12H2,1-2H3;1H/t15-;/m1./s1

- InChIKey: QQLZPCZSUXTEIV-XFULWGLBSA-N

- ほほえんだ: CC(C)C[C@@H]1CNCCN1C(=O)OCC2=CC=CC=C2.Cl

計算された属性

- せいみつぶんしりょう: 312.16000

- どういたいしつりょう: 312.1604557g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 6

- 複雑さ: 301

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 41.6Ų

じっけんとくせい

- PSA: 41.57000

- LogP: 3.71180

(R)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride セキュリティ情報

(R)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride 税関データ

- 税関コード:2933599090

- 税関データ:

中国税関コード:

2933599090概要:

29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

(R)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM169759-1g |

(R)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride |

1217844-65-9 | 95% | 1g |

$482 | 2021-08-05 | |

| eNovation Chemicals LLC | Y0987075-1g |

(R)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride |

1217844-65-9 | 95% | 1g |

$420 | 2023-09-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1762206-1g |

Benzyl (r)-2-isobutylpiperazine-1-carboxylate hydrochloride |

1217844-65-9 | 98% | 1g |

¥4116.00 | 2024-08-09 | |

| eNovation Chemicals LLC | Y0987075-5g |

(R)-benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride |

1217844-65-9 | 95% | 5g |

$1800 | 2025-02-26 | |

| eNovation Chemicals LLC | K02240-1g |

(R)-1-N-CBZ-2-ISOBUTYLPIPERAZINE HCl |

1217844-65-9 | >97% | 1g |

$285 | 2023-09-01 | |

| Alichem | A139001855-1g |

(R)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride |

1217844-65-9 | 95% | 1g |

$461.76 | 2023-09-03 | |

| eNovation Chemicals LLC | K02240-5g |

(R)-1-N-CBZ-2-ISOBUTYLPIPERAZINE HCl |

1217844-65-9 | >97% | 5g |

$895 | 2023-09-01 | |

| Chemenu | CM169759-1g |

(R)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride |

1217844-65-9 | 95% | 1g |

$462 | 2023-02-18 | |

| eNovation Chemicals LLC | Y0987075-5g |

(R)-benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride |

1217844-65-9 | 95% | 5g |

$1800 | 2025-02-19 | |

| Ambeed | A253091-1g |

(R)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride |

1217844-65-9 | 95+% | 1g |

$420.0 | 2024-04-25 |

(R)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride 関連文献

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

1217844-65-9 ((R)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride) 関連製品

- 1131594-94-9(3-Ethylamino-piperidine-1-carboxylic Acid Benzyl Ester)

- 811842-18-9(1-Cbz-2-Aminomethylpiperidine)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1217844-65-9)(R)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride

清らかである:99%

はかる:1g

価格 ($):378.0